1,3-Dimethyl-5-hydroxyuracil
Overview
Description
1,3-Dimethyl-5-hydroxyuracil is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,3-Dimethyl-5-hydroxyuracil has been investigated in various studies. For instance, one study explored the alkylation of 6-methyluracil, 5-fluorouracil, uracil-5-ammonium sulfate, 5-hydroxyuracil, 5-hydroxy-6-methyluracil, 3,6-dimethyl-5-hydroxyuracil, and 1,3,6-trimethyl-5-hydroxyuracil with ethylene chlorohydrin in a water-alcohol medium in the presence of KOH .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-5-hydroxyuracil has been analyzed in several studies. For example, one study demonstrated the concept of metal-mediated base-pair switching to induce inter- and intramolecular DNA strand displacement in a metal-responsive manner using the 5-hydroxyuracil (UOH) nucleobase .Scientific Research Applications
Synthesis of Heterocycles
1,3-Dimethyl-5-hydroxyuracil has been utilized in the synthesis of various heterocycles. For instance, it undergoes regioselective heterocyclization to form fused tricyclic heterocycles when treated with bromine and other chemicals. This property is significant for developing novel organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Majumdar et al., 2002).
Antioxidant Properties
The antioxidant properties of 1,3-Dimethyl-5-hydroxyuracil derivatives have been studied. These compounds exhibit medium reactivity as inhibitors, indicating their potential in protecting against oxidative stress. This characteristic is particularly relevant in the field of medicinal chemistry, where antioxidants play a crucial role in combating diseases caused by oxidative damage (Grabovskii et al., 2018).
Photochemistry of Nucleic Acids
1,3-Dimethyl-5-hydroxyuracil has been studied in the context of nucleic acid photochemistry. Research in this area has focused on the products and mechanisms of ultraviolet irradiation of this compound, which is crucial for understanding DNA damage and repair mechanisms, with implications in fields like genetics and cancer research (Wang, 1958).
Novel Multicomponent Synthesis
This compound is also used in novel multicomponent synthesis processes. For example, it has been involved in the efficient synthesis of pyridine-pyrimidines and their derivatives, showcasing its versatility in organic synthesis and the development of novel chemical entities (Rahmani et al., 2018).
Fluorination Studies
1,3-Dimethyl-5-hydroxyuracil has been used in fluorination studies, reacting with various agents to form fluorinated derivatives. These studies are relevant in medicinal chemistry as fluorinated compounds often exhibit unique biological activities (Stavber & Zupan, 1990).
Oxidative Transformation Studies
The compound has been subject to oxidative transformation studies, providing insights into the chemical behavior of uracil derivatives under oxidative conditions. This research is pertinent in understanding the chemical stability and reactivity of uracil derivatives, which are fundamental components of nucleic acids (Matsuura et al., 1992).
Sorption Properties
The sorption properties of derivatives of 1,3-Dimethyl-5-hydroxyuracil have been studied, providing valuable information on the interaction of these compounds with other substances. This research is significant for applications in chromatography and separation sciences (Ivanov et al., 2005).
Safety And Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 1,3-Dimethyl-5-hydroxyuracil . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, and avoid letting the chemical enter drains .
properties
IUPAC Name |
5-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAQZUMPJSCOHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313067 | |
Record name | 1,3-dimethyl-5-hydroxyuracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-hydroxyuracil | |
CAS RN |
20406-86-4 | |
Record name | NSC266141 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dimethyl-5-hydroxyuracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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